molecular formula C6H6O3 B1680220 5-Hydroxymethylfurfural CAS No. 67-47-0

5-Hydroxymethylfurfural

Cat. No. B1680220
CAS RN: 67-47-0
M. Wt: 126.11 g/mol
InChI Key: NOEGNKMFWQHSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09199955B2

Procedure details

N-undecane has a boiling point of 196° C. so it can be considered as kerosene or light diesel. The boiling point of the final mix can be increased by introducing a branch, thus increasing the number of carbon atoms. For example the use of butanal together with 2-methylfuran can produce 6-propylundecane with a boiling point of approximately 225-230° C., which due to this property can be used as kerosene and diesel. In this case n-butanal would be obtained by oxidation of n-butanol which can also be a product derived from biomass. The number of carbons may be increased to 16 using 5-methyl furfural with 2 moles of 2-methylfuran. 5-Methyl furfural can be obtained from biomass by hydrogenation of an intermediate product from biomass (see for example Angew. Chem. Int. Ed. 2008, 47, 7924-7926). Another isomer with 16 carbon atoms can be obtained by using in the alkylation step two moles of 2-methylfuran and one mole of 2,5-di(hydroxymethyl)furan. The latter can be produced by selective hydrogenation of 5-hydroxymethylfurfural (HMF) that also comes from biomass.
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1OC(C=O)=CC=1.CC1OC=CC=1.[OH:15][CH2:16][C:17]1[O:18][C:19]([CH2:22][OH:23])=[CH:20][CH:21]=1>>[OH:23][CH2:22][C:19]1[O:18][C:17]([CH:16]=[O:15])=[CH:21][CH:20]=1

Inputs

Step One
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=O)O1
Name
Quantity
2 mol
Type
reactant
Smiles
CC=1OC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=O)O1
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
CC=1OC=CC1
Step Four
Name
Quantity
1 mol
Type
reactant
Smiles
OCC=1OC(=CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Another isomer with 16 carbon atoms can be obtained

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.